

Spectroscopic Profile of Eugenitol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Eugenitol*
Cat. No.: B1233741

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eugenitol (5,7-dihydroxy-2,6-dimethylchromen-4-one) is a naturally occurring chromone derivative found in certain lichen species. Its chemical structure, characterized by a dihydroxylated and dimethylated chromen-4-one core, has drawn interest in medicinal chemistry and drug discovery. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the development of analytical methods. This guide provides a summary of the available spectroscopic data for **eugenitol** and its close structural analogs, along with the methodologies for their acquisition.

Chemical Structure

- IUPAC Name: 5,7-dihydroxy-2,6-dimethylchromen-4-one
- Molecular Formula: C₁₁H₁₀O₄
- Molecular Weight: 206.19 g/mol

Spectroscopic Data

Comprehensive spectroscopic data for **eugenitol** is not readily available in the public domain. However, data from closely related compounds and partial data for **eugenitol** provide valuable insights into its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

No complete, published NMR dataset for **eugenitol** could be located. However, the following data for a structurally similar compound, 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one, is presented for comparative purposes. The core structure shares the dihydroxy-dimethyl-chroman-4-one skeleton, which can provide an estimation of the chemical shifts for the shared structural motifs.

Table 1: ^1H NMR Data for 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one[[1](#)]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
12.05	s	1H	5-OH
9.20	s	1H	4'-OH
6.96	d, $J=8.4$ Hz	2H	H-2', H-6'
6.66	d, $J=8.4$ Hz	2H	H-3', H-5'
4.43	dd, $J=11.2, 4.4$ Hz	1H	H-2a
4.22	t, $J=11.2$ Hz	1H	H-2b
3.00	dd, $J=14.0, 4.4$ Hz	1H	H-9a
2.80	m	1H	H-3
2.49	dd, $J=14.0, 11.2$ Hz	1H	H-9b
2.02	s	3H	8-CH ₃
1.96	s	3H	6-CH ₃

Table 2: ^{13}C NMR Data for 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one[[1](#)]

Chemical Shift (δ) ppm	Assignment
196.5	C-4
162.2	C-7
159.9	C-5
157.9	C-8a
155.4	C-4'
130.6	C-1'
129.8	C-2', C-6'
115.0	C-3', C-5'
104.3	C-4a
102.8	C-6
101.9	C-8
76.9	C-2
42.1	C-3
31.2	C-9
7.5	8-CH ₃
7.1	6-CH ₃

Infrared (IR) Spectroscopy

Specific IR data for **eugenitol** is not available. However, the expected characteristic absorption bands based on its functional groups are listed below.

Table 3: Predicted Infrared Absorption Bands for **Eugenitol**

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
3500-3200	Broad, Strong	O-H (Phenolic)	Stretching
3000-2850	Medium	C-H (Alkyl)	Stretching
~1650	Strong	C=O (α,β-unsaturated ketone)	Stretching
1600-1450	Medium-Strong	C=C (Aromatic)	Stretching
~1260	Strong	C-O (Aryl ether)	Stretching

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) data for **eugenitol** has been reported.

Table 4: Mass Spectrometry Data for **Eugenitol**

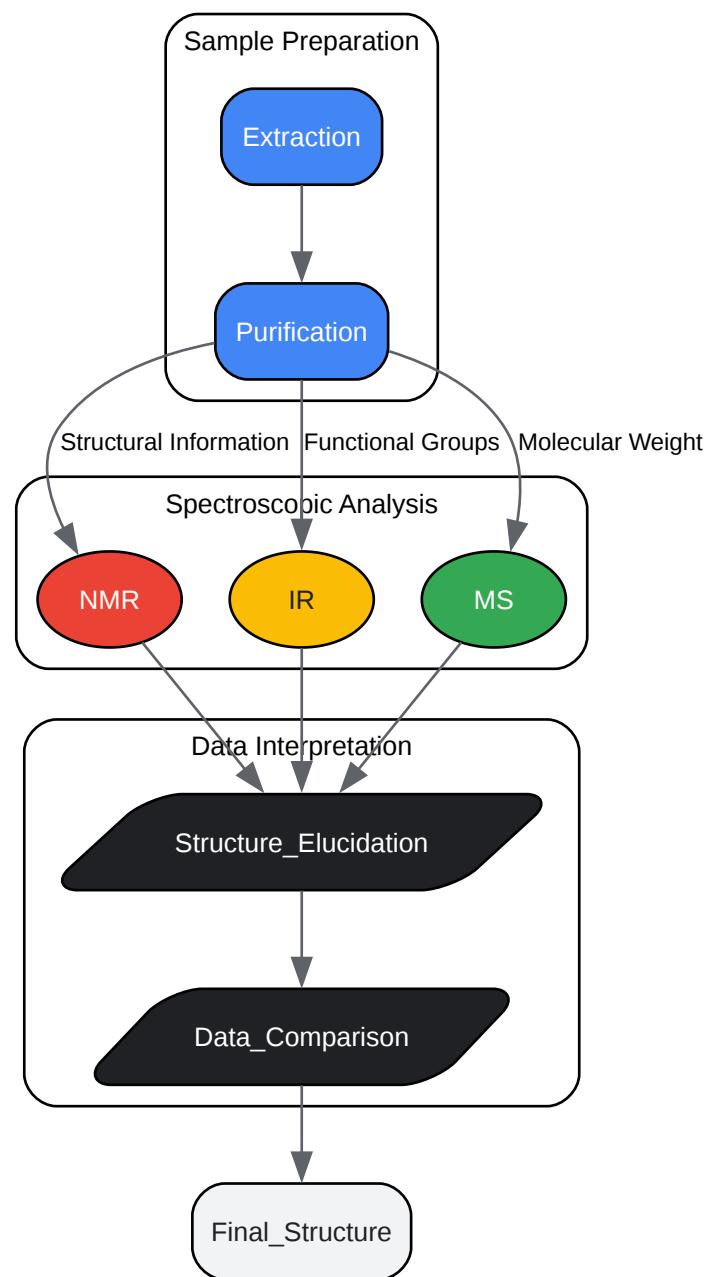
m/z	Ion Type	Source
206.0577	[M] ⁺	[2]
205.04	[M-H] ⁻	[3]
207.06	[M+H] ⁺	[3]

High-resolution mass spectrometry of a structural analog, 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one, yielded an [M+H]⁺ ion at m/z 329.1384, corresponding to the calculated value of 329.1389 for C₁₉H₂₁O₅.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy


For the analysis of 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one, ^1H and ^{13}C NMR spectra were recorded on a Bruker 400 MHz spectrometer. Chemical shifts were reported relative to internal tetramethylsilane (TMS, δ 0.00 ppm) with DMSO-d₆ as the solvent.[\[1\]](#)

Mass Spectrometry

High-resolution mass spectrometry (HRMS) for 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one was performed on an AB SCIEX Triple TOF 4600 spectrometer.[\[1\]](#) For the analysis of **eugenitol** in lichen samples, a Linear Trap Mass Spectrometer (Thermo Scientific) was used.[\[3\]](#)

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like **eugenitol**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of natural products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. researchgate.net [researchgate.net]
- 3. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- To cite this document: BenchChem. [Spectroscopic Profile of Eugenitol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1233741#spectroscopic-data-of-eugenitol-nmr-ir-ms\]](https://www.benchchem.com/product/b1233741#spectroscopic-data-of-eugenitol-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com